molecular formula C18H24FN3O3S B2953854 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049417-91-5

3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2953854
CAS No.: 1049417-91-5
M. Wt: 381.47
InChI Key: HPPJLQJJBDXTSC-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a 3-fluoro-4-methoxy-substituted aromatic ring linked to an ethylamine group bearing two heterocyclic substituents: 1-methyl-1H-pyrrol-2-yl and pyrrolidin-1-yl.

Key structural features include:

  • Electron-withdrawing fluoro group at position 3, which may enhance metabolic stability.
  • Methoxy group at position 4, contributing to solubility and steric effects.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3S/c1-21-9-5-6-16(21)17(22-10-3-4-11-22)13-20-26(23,24)14-7-8-18(25-2)15(19)12-14/h5-9,12,17,20H,3-4,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPJLQJJBDXTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide , identified by its CAS number 1049417-91-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Formula

  • Molecular Formula : C18_{18}H24_{24}FN3_3O3_3S
  • Molecular Weight : 381.5 g/mol

Anticonvulsant Activity

Research indicates that compounds with similar structures have shown anticonvulsant properties. For instance, thiazole-bearing molecules have been reported to possess significant anticonvulsant activity, suggesting that structural modifications in related compounds may yield similar effects .

Cytotoxicity and Antiproliferative Effects

The compound's sulfonamide group is known for its role in inhibiting various cellular pathways. Studies have demonstrated that sulfonamide derivatives exhibit cytotoxic activity against cancer cell lines, including Jurkat and A-431 cells. The presence of electron-donating groups on the phenyl ring has been linked to enhanced antiproliferative effects, which may also apply to 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide .

Enzyme Inhibition

The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. Such inhibition is crucial in the context of cancer therapy, where targeting kinase activity can lead to reduced tumor growth and proliferation. The structure suggests potential interactions with ATP-binding sites in kinases, similar to other small molecule inhibitors .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Aromatic Ring : The presence of fluorine and methoxy groups can enhance lipophilicity and receptor affinity.
  • Pyrrolidine and Pyrrole Moieties : These groups may contribute to the binding affinity towards biological targets, impacting both pharmacodynamics and pharmacokinetics.

Table 1: Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound A[Structure A]Anticonvulsant
Compound B[Structure B]Cytotoxic
3-Fluoro...[Current Structure]Potential Inhibitor

Preclinical Studies

In preclinical evaluations, analogs of sulfonamide compounds have demonstrated efficacy in reducing seizure frequency in animal models. These findings support the hypothesis that 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide could exhibit similar therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenesulfonamide Derivatives

Compound Name Substituents on Benzene Heterocyclic Side Chains Molecular Weight (g/mol) Key Properties/Data References
Target Compound 3-fluoro, 4-methoxy 1-methyl-1H-pyrrol-2-yl, pyrrolidin-1-yl ~420 (estimated) N/A (requires further studies)
3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946356-85-0) 3-fluoro, 4-methoxy 4-methylpiperazin-1-yl, thiophen-3-yl 413.5 Smiles: COc1ccc(S(=O)(=O)NCC(c2ccsc2)N2CCN(C)CC2)cc1F
2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049420-19-0) 2,4-difluoro 1-methyl-1H-pyrrol-2-yl, 4-methylpiperazin-1-yl N/A Higher fluorination may increase lipophilicity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 4-amino Pyrazolo-pyrimidine, fluorophenyl-chromenone 589.1 Melting point: 175–178°C; Mass: 589.1 (M++1)
Key Observations:
  • Fluorination Patterns : The target compound’s single fluoro group contrasts with difluoro derivatives (e.g., CAS 1049420-19-0), which may exhibit enhanced membrane permeability but reduced metabolic stability .
  • Thiophene vs. Pyrrole : The thiophene-containing analog (CAS 946356-85-0) introduces sulfur-based interactions, while the target’s pyrrole group enables π-π stacking with aromatic residues in enzyme active sites .

Pyrrolidine-Containing Analogues

Compounds like N-(3-chlorophenyl)-N’-hydroxy-2-(2-(pyrrolidin-1-yl)ethyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide () share the pyrrolidine-ethyl motif with the target compound. These analogs are often designed for kinase inhibition, suggesting the target may have similar applications .

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